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molecular formula C12H16BrNO B8483928 N-[2-(4-bromophenyl)-1,1-dimethyl-ethyl]acetamide

N-[2-(4-bromophenyl)-1,1-dimethyl-ethyl]acetamide

Cat. No. B8483928
M. Wt: 270.17 g/mol
InChI Key: HEKDSOMYGDGFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06150373

Procedure details

A solution of 3.5 g (15.4 mmol) of 1-(4-bromophenyl)-2-methyl-propan-2-ol in 20 ml of glacial acetic acid was treated with 630 mg (15.4 mmol) of acetonitrile and cooled in ice. 10 ml of concentrated sulfuric acid was added slowly and the mixture stirred for 72 hours. The mixture was poured into 300 ml of ice/water and neutralised with potassium carbonate. The product was extracted with diethyl ether (2×250 ml). The combined organic phases were dried over magnesium sulfate, filtered and evaporated. The product was purified by recrystallisation from diethyl ether/hexane to give 3.3 g (80%) of N-[2-(4-bromophenyl)-1,1-dimethyl-ethyl]acetamide as a white solid. [Mass spectrum (ESI) MH+ =270].
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([CH3:12])(O)[CH3:10])=[CH:4][CH:3]=1.[C:13](#[N:15])[CH3:14].S(=O)(=O)(O)[OH:17].C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH:15][C:13](=[O:17])[CH3:14])([CH3:12])[CH3:10])=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(C)(O)C
Name
Quantity
630 mg
Type
reactant
Smiles
C(C)#N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with diethyl ether (2×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by recrystallisation from diethyl ether/hexane

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(C)(C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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